

# Fenofibrate-d6 chemical structure and properties

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## An In-depth Technical Guide to Fenofibrate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fenofibrate-d6, a deuterated analog of the lipid-lowering agent Fenofibrate. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

## **Chemical Structure and Properties**

Fenofibrate-d6 is a stable isotope-labeled version of Fenofibrate, where six hydrogen atoms on the isopropyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Fenofibrate in biological matrices using mass spectrometry.[1][2][3]

#### Chemical Structure:

- IUPAC Name: propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate[4]
- Synonyms: Fenofibrate-d6 (dimethyl-d6), Lipantil-d6[4][5]

The molecular structure of Fenofibrate-d6 is depicted below:



Image of the chemical structure of Fenofibrate-d6 would be placed here in a full document.

Physicochemical Properties:

The key physicochemical properties of Fenofibrate-d6 are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C20H15D6CIO4	[5][6]
Molecular Weight	366.9 g/mol	[4][6]
CAS Number	1092484-56-4	[4][6]
Appearance	White to off-white solid	[7]
Solubility	DMF: 30 mg/ml, DMSO: 15 mg/ml, Ethanol: 1 mg/ml	[6]
Purity	≥99% deuterated forms (d1-d6)	[6]

## Mechanism of Action: PPARα Signaling Pathway

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[8] Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[7][9][10][11] The mechanism of action of Fenofibrate-d6 is identical to that of its non-labeled counterpart.

Activation of PPAR $\alpha$  leads to a cascade of downstream effects, ultimately resulting in reduced triglyceride levels and a modulation of lipoprotein profiles. The key steps in the PPAR $\alpha$  signaling pathway are as follows:

- Ligand Binding: Fenofibric acid binds to and activates PPARα.[8][12]
- Heterodimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[11][13]





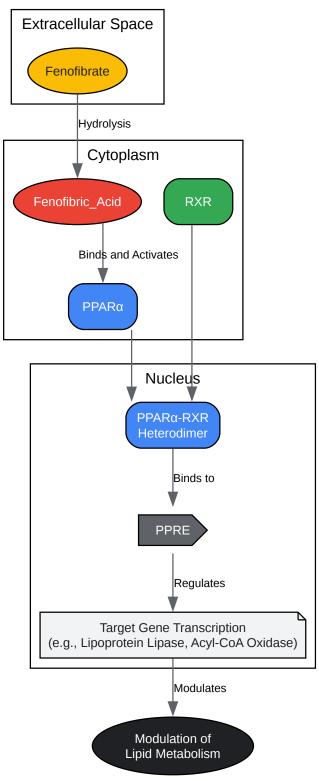


- PPRE Binding: This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[11][13]
- Gene Transcription: The binding of the PPARα-RXR heterodimer to PPREs modulates the transcription of genes involved in lipid metabolism.[11] This includes the upregulation of genes responsible for fatty acid uptake and oxidation, and the downregulation of genes involved in triglyceride synthesis.

The following diagram illustrates the PPAR $\alpha$  signaling pathway activated by Fenofibrate.



### PPARα Signaling Pathway



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Caption: PPARα signaling pathway activated by Fenofibrate.



## **Experimental Protocols**

Fenofibrate-d6 is primarily used as an internal standard in bioanalytical methods for the quantification of Fenofibrate and its active metabolite, fenofibric acid, in biological samples such as plasma.[6][14] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.[15]

## Quantification of Fenofibric Acid in Rat Plasma using UPLC-MS/MS

This section details a representative experimental protocol for the determination of fenofibric acid in rat plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Fenofibric Acid-d6 as the internal standard.[16]

#### 3.1.1. Materials and Reagents

- Fenofibric acid standard
- Fenofibric acid-d6 (internal standard)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, ultrapure
- Rat plasma

#### 3.1.2. Sample Preparation

- Stock Solutions: Prepare stock solutions of fenofibric acid and fenofibric acid-d6 in methanol.
- Working Solutions: Prepare working standard solutions of fenofibric acid by serial dilution of the stock solution with methanol. Prepare a working solution of the internal standard (fenofibric acid-d6).



- Protein Precipitation: To 50 μL of rat plasma, add 50 μL of the fenofibric acid working solution and 50 μL of the fenofibric acid-d6 internal standard solution. Vortex mix the samples. Add 200 μL of acetonitrile to precipitate the plasma proteins.
- Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
- Supernatant Transfer: Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

#### 3.1.3. UPLC-MS/MS Conditions

The following table summarizes the instrumental parameters for the analysis.

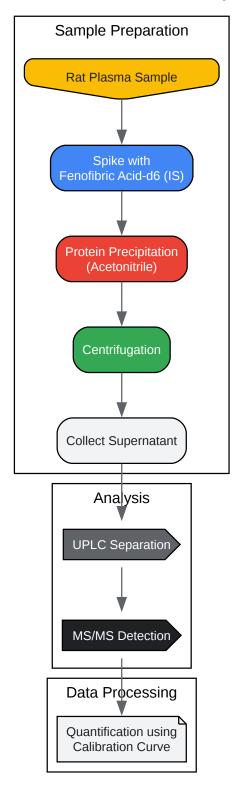
Parameter	Condition
UPLC System	Acquity UPLC BEH C18 column (2.1x50 mm, 1.7 μm)
Mobile Phase A	Water with 0.1% formic acid (v/v)
Mobile Phase B	Acetonitrile with 0.1% formic acid (v/v)
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Negative
MRM Transitions	Fenofibric Acid: 318.95 → 138.88, 318.95 → 120.85Fenofibric Acid-d6: 324.93 → 110.82
Cone Voltage	20 V
Collision Energy	34-45 V

#### 3.1.4. Experimental Workflow Diagram

The following diagram outlines the experimental workflow for the bioanalytical method described.



#### Bioanalytical Workflow for Fenofibric Acid Quantification



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Caption: Experimental workflow for the quantification of fenofibric acid.



## Synthesis of Fenofibrate-d6

While detailed synthetic procedures for Fenofibrate-d6 are often proprietary, the general synthesis of Fenofibrate can be adapted to produce the deuterated analog. A common method for synthesizing Fenofibrate involves the reaction of a metal salt of fenofibric acid with an isopropyl halide.[17] To synthesize Fenofibrate-d6, a deuterated isopropyl halide (e.g., 2-bromopropane-d7 or 2-iodopropane-d7) would be used in this reaction.

Another approach involves the esterification of fenofibric acid with isopropanol-d8. The synthesis of fenofibric acid itself can be achieved by reacting (4-chlorophenyl)(4-hydroxyphenyl)methanone with isopropyl-(2-bromo-2-methyl)-propanoate, followed by hydrolysis of the ester.[18][19]

## **NMR Analysis**

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of Fenofibrate and its deuterated analog.[20] For Fenofibrate-d6, ¹H NMR would show the absence of signals corresponding to the isopropyl methyl protons, confirming the deuterium labeling. ¹³C NMR would show signals for the deuterated carbons, and ²H NMR would confirm the presence and location of the deuterium atoms. The chemical shifts in the ¹H and ¹³C NMR spectra of Fenofibrate-d6 would be very similar to those of Fenofibrate, with minor isotopic shifts.

## Conclusion

Fenofibrate-d6 is an essential tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in mass spectrometry-based bioanalytical methods ensures the accuracy and reliability of quantitative data for Fenofibrate. A thorough understanding of its chemical properties, the mechanism of action of its parent compound, and the experimental protocols for its use are crucial for its effective application in research and drug development.

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